molecular formula C12H10O5 B1667603 Armillarisin A CAS No. 53696-74-5

Armillarisin A

Cat. No. B1667603
CAS RN: 53696-74-5
M. Wt: 234.2 g/mol
InChI Key: XVZWWNMZVZWQKU-UHFFFAOYSA-N
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Description

Armillarisin A is a compound with the molecular formula C12H10O5 . It is a new coumarin prepared from the mycelium of Armillariella tabescens . It has been identified as a regulator and promoter of immune functions , and it has analgesic effects .


Synthesis Analysis

During the trial production of Armillarisin A for injection (AA-I), unidentified needle-like yellow-brown crystals were occasionally observed . The visible foreign solids were identified as unpolymerized crystals of Armillarisin A active pharmaceutical ingredient (AA-API) and were attributed to AA-API itself .


Molecular Structure Analysis

The molecular structure of Armillarisin A is represented by the InChI string: InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3 . The exact mass of the molecule is 234.05 g/mol .


Chemical Reactions Analysis

The visible foreign solids in the formulations of Armillarisin A were analyzed using an ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method . The results revealed that the characteristics of the visible foreign solids were the same as those of AA-API .


Physical And Chemical Properties Analysis

Armillarisin A has a molecular weight of 234.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 2 .

Scientific Research Applications

  • Pharmaceutical Formulations

    • Armillarisin A is used in the production of injection formulations . During the trial production of Armillarisin A for injection (AA-I), a method was developed using ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) to determine the source of visible foreign bodies in the formulations . The production process could be improved by changing the stirring method and frequency as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality .
  • Medicinal Chemistry

    • Armillarisin A is a new coumarin prepared from the mycelium of Armillariella tabescens . It has been used clinically for its choleretic action, high bioavailability, unique mechanism, precise clinical efficacy, and limited side effects . It’s also used in the treatment of acute cholecystitis, infection of the biliary system, and pancreatitis .
  • Pharmacokinetics

    • A rapid, sensitive, and convenient ultra-performance liquid chromatography-tandem mass spectrometry method was developed and validated for the determination of Armillarisin A in rat plasma . The method was linear over the concentration range of 0.5–250.00 ng mL −1 for Armillarisin A . The extraction recovery for Armillarisin A was approximately 100%, and no absolute matrix effect was observed .
  • Glucuronidation

    • A study was performed to investigate liver microsomal glucuronidation of Armillarisin A, an effective cholagogue drug . The study aimed at characterizing the involved UDP-glucuronosyltranferases (UGT) and revealing potential species differences . Armillarisin A glucuronidation in human liver microsomes (HLM) generates one metabolite (M2) glucuronidated at the phenol hydroxyl group .
  • Cholagogue Components

    • Armillarisin A is one of several potent cholagogue components extracted from the fungus Armillariella tabescens . As an effective cholagogue drug, Armillarisin A can improve bile secretion, relax sphincter of Oddi, and adjust the pressure of the biliary system and hepatic function .
  • Treatment of Acute Cholecystitis

    • Armillarisin A is employed for the treatment of acute cholecystitis, infection of the biliary system, and pancreatitis . It’s an effective cholagogue drug that can improve bile secretion, relax sphincter of Oddi, and adjust the pressure of the biliary system and hepatic function .
  • Qualitative Analysis of Visible Foreign Solids in Armillarisin A Injection Formulations
    • During the trial production of Armillarisin A for injection (AA-I), unidentified needle-like yellow-brown crystals were occasionally observed . An ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method was developed for determining the source of the visible foreign bodies in the formulations of Armillarisin A active pharmaceutical ingredient (AA-API) . The results showed that the production process could be improved by changing the stirring method and frequency as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality in the stage of batch production .
  • Qualitative Analysis of Visible Foreign Solids in Armillarisin A Injection Formulations
    • During the trial production of Armillarisin A for injection (AA-I), unidentified needle-like yellow-brown crystals were occasionally observed . An ultra-high performance liquid chromatography–tandem mass spectrometry (UPLC-MS) method was developed for determining the source of the visible foreign bodies in the formulations of Armillarisin A active pharmaceutical ingredient (AA-API) . The results showed that the production process could be improved by changing the stirring method and frequency as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality in the stage of batch production .

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of Armillarisin A .

Future Directions

The production process of Armillarisin A could be improved by changing the stirring method and frequency as well as by optimizing the polymerization temperature to ensure the safety, stability, and control of the product quality in the stage of batch production .

properties

IUPAC Name

3-acetyl-7-hydroxy-5-(hydroxymethyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-6(14)9-4-10-7(5-13)2-8(15)3-11(10)17-12(9)16/h2-4,13,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWWNMZVZWQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C(C=C2OC1=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201953
Record name Armillarisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Armillarisin A

CAS RN

53696-74-5
Record name Armillarisin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53696-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Armillarisin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053696745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armillarisin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMILLARISIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5864MH5CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
P Wu, Y Guo, F Jia, X Wang - Cell Biochemistry and Biophysics, 2015 - Springer
… Armillarisin A on patients with ulcerative colitis (UC) and on serum IL-1β and IL-4, sixty patients with UC were randomly divided into three groups: Armillarisin A … I received Armillarisin A …
Number of citations: 33 link.springer.com
Y Wang, Y Wang, P Li, Y Tang, JP Fawcett… - Journal of pharmaceutical …, 2007 - Elsevier
… /MS method for quantifying Armillarisin A in human plasma after a … The retention times of Armillarisin A and the internal standard, … The Armillarisin A concentration–time profile in human …
Number of citations: 20 www.sciencedirect.com
Y Fei, W Li, G Zong, J Chen, W Wang - Chirurgia, 2017 - revistachirurgia.ro
… tratamentul prin colecistotomie combinată cu Armillarisin A ar aduce noi beneficii. Metode: … trataţi pentru colelitiază fie prin colecistotomie combinată cu Armillarisin A (grupul A), fie prin …
Number of citations: 7 www.revistachirurgia.ro
R Wang, H Zhou, S Liao, Q Tian, Z Lv, K Bao, L Liu - Molecules, 2023 - mdpi.com
… Armillarisin A molecules into its molecular framework in the production of AA-I to promote the dissolution of Armillarisin A. … spectra of the Armillarisin A active pharmaceutical ingredient (…
Number of citations: 7 www.mdpi.com
D Sun, L Zhu, L Xiao, Y Xia, G Ge, Y Cao, Y Wu, J Yin… - Xenobiotica, 2014 - Taylor & Francis
… This study also tries to reveal potential armillarisin A (AA) glucuronidation species differences, in hope of providing fundamental information to select suitable experimental animals to …
Number of citations: 5 www.tandfonline.com
L Li, S Wang, X Liu, J Sun, M Zhu, Y Sun, P Meng… - Chromatographia, 2009 - Springer
… structure of armillarisin A indicates that phenolic hydroxyl group tends to deprotonate, and in our study, the negative ESI mode provided a higher response for armillarisin A than the …
Number of citations: 4 link.springer.com
JB Zhu, LB Luan, QC Shi - Yao xue xue bao= Acta Pharmaceutica …, 1992 - europepmc.org
… The effect of A, a marketed amillarisin-A tablet (B) and a armillarisin-A Na sterile power (C) on … Moreover, the armillarisin-A dissolved percentage of A in vitro at time t was well correlated …
Number of citations: 3 europepmc.org
L LI - Chinese Pharmaceutical Journal, 2012 - pesquisa.bvsalud.org
… Armillarisin A-loaded nanostructured lipid carriers for … in rats were compared with those of armillarisin A injection. … Armillarisin A lipid nanoparticles are prepared by emulsification-…
Number of citations: 1 pesquisa.bvsalud.org
W Yuxin, T Wan, LIU Yang, M Changhong… - HERALD OF …, 2020 - yydbzz.com
… excipients and injections of armillarisin A was then incubated … and production process of armillarisin A injection to reduce the … L929 Cells 亮菌甲素又称假蜜环菌甲素(armillarisin A)ꎬ为 …
Number of citations: 4 www.yydbzz.com
T Zhou, H Zhang, G Duan - Journal of separation science, 2007 - Wiley Online Library
… In this study, the obtained contents of DEG were 31.1% w/w in Armillarisin A injection A and not detected in B. The obtained contents of PG were 49.4% w/w in Armillarisin A injection B …

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